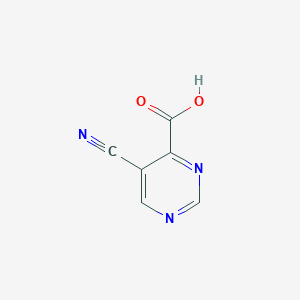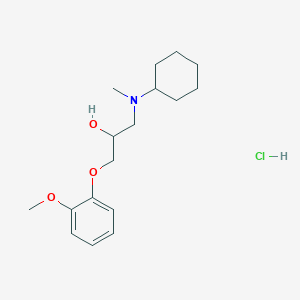
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(o-Tolyloxy)acetamido)cyclohexyl phenylcarbamate, also known as C25H28N2O4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of carbamate derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Mechanism of Action and Biological Applications
- The study of cyclooxygenase (COX) inhibitors reveals insights into the biochemical pathways involving acetaminophen, suggesting the existence of a possibly unidentified form of COX, perhaps COX-3. This underlines the complex interactions of similar compounds with biological enzymes, hinting at the vast potential for novel therapeutic agents (Botting, 2000).
Environmental and Material Science Applications
- Research on amorphous Co(OH)₂ nanocages as peroxymonosulfate activators for efficient degradation of acetaminophen demonstrates the potential of related compounds in environmental cleanup and wastewater treatment. This highlights the ability of certain chemical structures to facilitate catalytic reactions for pollutant degradation (Qi et al., 2020).
Advanced Material Applications
- The synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including compounds with o-tolyl and other substituents, have been explored for their structural properties. Such studies not only provide fundamental insights into the chemical behavior of these compounds but also open avenues for designing materials with specific properties (Özer et al., 2009).
Biodegradation and Drug Metabolism
- The exploration of radical-induced degradation of pharmaceuticals with Fe₃O₄ magnetic nanoparticles as heterogeneous activators of peroxymonosulfate sheds light on the potential of related carbamate structures in enhancing the efficiency of drug degradation processes. This is crucial for developing more efficient methods for removing pharmaceutical contaminants from water (Tan et al., 2014).
Pharmacological Applications
- Investigations into the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which share structural motifs with the specified compound, underscore their significance in medicinal chemistry. These compounds serve as precursors for bioactive molecules, demonstrating their pivotal role in drug design and discovery (Kiss & Fülöp, 2014).
properties
IUPAC Name |
[3-[[2-(2-methylphenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-5-6-13-20(16)27-15-21(25)23-18-11-7-12-19(14-18)28-22(26)24-17-9-3-2-4-10-17/h2-6,8-10,13,18-19H,7,11-12,14-15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRFGMKCXZGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)





![methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate](/img/structure/B2646584.png)

![1,3,5-trimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2646588.png)
![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole](/img/structure/B2646595.png)